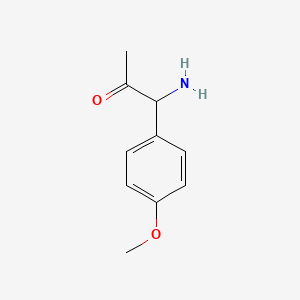

1-Amino-1-(4-methoxyphenyl)acetone

Description

Significance of α-Amino Ketone Scaffolds in Organic Synthesis

The α-amino ketone motif is a cornerstone in the field of organic synthesis, serving as a versatile building block for the construction of more complex molecules. rsc.orgcolab.ws Their bifunctional nature allows for a wide array of chemical manipulations. The ketone functionality can undergo nucleophilic addition, reduction to an alcohol, or oxidation, while the amino group can be acylated, alkylated, or participate in the formation of heterocyclic rings. nih.gov

This versatility makes α-amino ketones indispensable intermediates in the synthesis of a variety of important organic compounds, including:

1,2-Amino Alcohols: These compounds, readily prepared by the reduction of α-amino ketones, are crucial as chiral auxiliaries and ligands in asymmetric synthesis. rsc.org

Heterocyclic Compounds: α-Amino ketones are key precursors for the synthesis of nitrogen-containing heterocycles such as pyrazines and pyrroles. rsc.org

Natural Products and Pharmaceuticals: The α-amino ketone core is found in numerous natural products and medicinally important compounds. colab.wsnih.gov Notable examples include the antidepressant bupropion (B1668061) and the appetite suppressant amfepramone. rsc.orgtaylorandfrancis.com Furthermore, this scaffold is a critical component in the synthesis of HIV-protease inhibitors like Saquinavir and Nelfinavir. researchgate.net

The continuous development of new and efficient methods for the synthesis of α-amino ketones is a testament to their enduring importance in synthetic and medicinal chemistry. rsc.orgrsc.org

Historical Context of Aminoketone Research

The study of aminoketones has a rich history, evolving from early investigations into their fundamental reactivity to their current status as essential synthetic intermediates. Initial research focused on understanding the stability and reactivity of these compounds, noting that primary and secondary α-amino ketones are often prone to self-condensation reactions. wikipedia.org This led to the development of protective group strategies and the isolation of more stable derivatives, such as their hydrochloride salts. wikipedia.org

A significant milestone in the application of aminoketone chemistry was the landmark total synthesis of Vitamin B12 by the research groups of Robert Burns Woodward and Albert Eschenmoser. wikipedia.org This monumental undertaking, completed in 1972, involved the use of an aminoketone as a key intermediate in the construction of the complex corrin (B1236194) ring system of the vitamin. wikipedia.org This achievement showcased the power of aminoketones in the assembly of intricate natural products and spurred further research into their synthetic utility.

More recent research has been driven by the demand for enantiomerically pure α-amino ketones, which are crucial for the synthesis of chiral drugs and other biologically active molecules. nih.govresearchgate.net This has led to the development of numerous asymmetric synthetic methods, including catalytic enantioselective amination of ketones and kinetic resolutions of racemic α-amino ketones. nih.gov The ongoing exploration of novel synthetic routes and applications continues to expand the role of aminoketones in modern organic chemistry. rsc.org

Structural Classification of 1-Amino-1-(4-methoxyphenyl)acetone within α-Amino Ketones

This compound belongs to the class of α-amino ketones. Its structure can be systematically broken down to understand its classification:

α-Amino Ketone: The core functionality is an acetone (B3395972) (propan-2-one) molecule where an amino group (-NH2) is attached to the α-carbon (the carbon at position 1).

Aromatic Substitution: The α-carbon also bears a 4-methoxyphenyl (B3050149) group. This consists of a phenyl ring substituted with a methoxy (B1213986) group (-OCH3) at the para position (position 4).

Primary Amine: The amino group is a primary amine, as the nitrogen atom is bonded to two hydrogen atoms and one carbon atom. wikipedia.org

Therefore, this compound can be classified as a primary, aromatic α-amino ketone. This classification helps in predicting its chemical behavior, which will be influenced by the reactivity of the ketone carbonyl group, the nucleophilicity of the primary amine, and the electronic effects of the 4-methoxyphenyl substituent. The presence of the aromatic ring and the methoxy group can influence the reactivity of the molecule through resonance and inductive effects.

The structural features of amino acids, which are α-amino carboxylic acids, provide a useful parallel for understanding the classification of α-amino ketones. quora.comdrawittoknowit.com Just as the side chain (R group) determines the properties of an amino acid, the substituents on the α-carbon and the nitrogen atom of an α-amino ketone dictate its specific characteristics and reactivity.

Compound Data

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1-amino-1-(4-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C10H13NO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-6,10H,11H2,1-2H3 |

InChI Key |

XCJAPVXWHMRIGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=C(C=C1)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 1 4 Methoxyphenyl Acetone and Analogous α Amino Ketones

Direct Amination Approaches

Direct amination strategies introduce the amino group onto a pre-existing ketone framework. These methods are among the most classical and widely utilized for the synthesis of α-amino ketones. organic-chemistry.org They can be further divided based on the nature of the amination process, primarily involving nucleophilic substitution or electrophilic amination.

Nucleophilic Substitution of α-Halogenated Ketones

One of the most established methods for the synthesis of α-amino ketones is the nucleophilic substitution of an α-halogenated ketone. organic-chemistry.orgup.ac.za This reaction relies on the electrophilic nature of the carbon atom adjacent to the carbonyl group, which is activated by both the electron-withdrawing carbonyl group and the inductive effect of the halogen. nih.govyoutube.com This increased electrophilicity makes it a prime target for attack by nitrogen nucleophiles.

The synthesis of the target compound, 1-Amino-1-(4-methoxyphenyl)acetone, can be envisioned through the amination of its corresponding α-bromo ketone precursor, 2-Bromo-1-(4-methoxyphenyl)propan-1-one. This precursor is a known compound, available from commercial suppliers. azurewebsites.netsigmaaldrich.com The general reaction involves the displacement of the bromide ion by an amine nucleophile.

The synthesis of the α-bromo ketone precursor itself typically starts from the corresponding ketone, 1-(4-methoxyphenyl)propan-1-one, which is then subjected to bromination. Halogenation of ketones can be achieved using various brominating agents, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), often under acidic conditions to facilitate the formation of the enol intermediate, which is the reactive species towards the electrophilic bromine. wikipedia.org

A variety of nitrogen nucleophiles can be employed in the substitution reaction with α-halo ketones. Ammonia (B1221849) and primary amines are common choices for the synthesis of primary and secondary α-amino ketones, respectively. nih.gov The reaction with ammonia would theoretically yield the primary α-amino ketone, this compound. However, a significant challenge in using ammonia is the potential for over-alkylation, where the initially formed primary amine, being more nucleophilic than ammonia, can react with another molecule of the α-bromo ketone to form a secondary amine, and subsequently a tertiary amine.

To circumvent this issue, a large excess of ammonia is often used to favor the formation of the primary amine. Alternatively, a protected form of ammonia, such as hexamethylenetetramine (in the Delepine reaction) or an azide (B81097) salt followed by reduction, can be used to achieve a more controlled synthesis of the primary amine. When primary amines are used as nucleophiles, the corresponding secondary α-amino ketones are formed. The reactivity of the amine is a crucial factor, with less sterically hindered and more basic amines generally reacting more readily.

Electrophilic Amination of Enolates or Their Equivalents

An alternative to using a nucleophilic amine is the electrophilic amination of a ketone enolate or its equivalent. organic-chemistry.org In this approach, the ketone is first deprotonated with a strong base to form a nucleophilic enolate. This enolate then reacts with an electrophilic amine source to form the C-N bond. researchgate.netmasterorganicchemistry.com

For a ketone such as 1-(4-methoxyphenyl)propan-1-one, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate the enolate. This enolate could then be quenched with an electrophilic aminating agent. Common electrophilic nitrogen sources include azodicarboxylates (e.g., diethyl azodicarboxylate, DEAD), oxaziridines, and certain hydroxylamine (B1172632) derivatives. organic-chemistry.org The initial product of this reaction is often a protected amine, which can then be deprotected to yield the final α-amino ketone. This method offers a powerful way to control the regioselectivity of the amination, especially for ketones with multiple α-protons.

Reduction-Based Synthetic Routes

Reduction-based methods offer another strategic avenue to α-amino ketones, starting from precursors with higher oxidation states at the carbon where the amino group is to be introduced.

Reductive Amination of Dicarbonyl Precursors

Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comucla.edu In the context of α-amino ketone synthesis, this method typically involves the reaction of a 1,2-dicarbonyl compound with an amine. For the synthesis of this compound, the logical precursor would be 1-(4-methoxyphenyl)propane-1,2-dione. glpbio.comamerigoscientific.com

The reaction proceeds via the initial condensation of the amine (e.g., ammonia for a primary α-amino ketone) with one of the carbonyl groups of the dione (B5365651) to form an α-imino ketone intermediate. This intermediate is then reduced in situ to the desired α-amino ketone. libretexts.orgchemistrysteps.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine in the presence of the remaining ketone group. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst such as palladium or platinum is also a viable reduction method. wikipedia.org This one-pot procedure is highly efficient and avoids the handling of potentially unstable α-halo ketones.

Table of Synthetic Methodologies

| Methodology | Starting Material | Key Reagents | Intermediate(s) | Product Type |

| Nucleophilic Substitution | α-Halogenated Ketone (e.g., 2-Bromo-1-(4-methoxyphenyl)propan-1-one) | Ammonia, Primary Amines | - | Primary or Secondary α-Amino Ketone |

| Electrophilic Amination | Ketone (e.g., 1-(4-methoxyphenyl)propan-1-one) | Strong Base (e.g., LDA), Electrophilic Amine Source (e.g., DEAD) | Enolate | Protected or Unprotected α-Amino Ketone |

| Reductive Amination | 1,2-Dicarbonyl Compound (e.g., 1-(4-methoxyphenyl)propane-1,2-dione) | Amine, Reducing Agent (e.g., NaBH₃CN) | α-Imino Ketone | α-Amino Ketone |

Reduction of α-Keto Oximes, Imines, or Nitrones

A common strategy for the synthesis of α-amino ketones involves the reduction of α-keto oximes, imines, or nitrones. These precursors can be readily prepared from the corresponding α-dicarbonyl compounds or α-haloketones. The reduction of the C=N bond can be achieved using various reducing agents. For instance, α-keto oximes can be reduced to the corresponding α-amino ketones. This method is applicable in the study of metabolic diseases like maple syrup urine disease, where branched-chain α-keto acids are isolated as their oxime derivatives. nih.gov Similarly, the reduction of α-keto imines provides a direct route to α-amino ketones. Catalytic hydrogenation is a frequently employed method for this transformation, often utilizing transition metal catalysts. youtube.com

Conversion from Related Amino Alcohols (e.g., 2-Amino-1-(4-methoxyphenyl)propan-1-ol)

Another synthetic route involves the conversion of related amino alcohols. For example, 2-Amino-1-(4-methoxyphenyl)propan-1-ol can serve as a precursor to this compound. This transformation typically involves an oxidation step to convert the secondary alcohol to a ketone. A variety of oxidizing agents can be employed for this purpose. One such method involves a quinone-catalyzed oxidative deformylation of amino alcohols to synthesize imines, which can then be hydrolyzed to the corresponding ketones. beilstein-journals.org

Catalytic Asymmetric Synthesis Strategies

The development of catalytic asymmetric methods for the synthesis of chiral α-amino ketones is of high importance. These methods allow for the preparation of enantiomerically enriched products, which are crucial for pharmaceutical applications.

Palladium-Catalyzed Asymmetric Arylation of α-Keto Imines

A significant advancement in the synthesis of chiral α-amino ketones is the palladium-catalyzed asymmetric arylation of α-keto imines. rsc.orgresearchgate.net This method involves the reaction of in situ generated α-keto imines with arylboronic acids in the presence of a chiral palladium catalyst. rsc.orgresearchgate.net The use of chiral ligands, such as phosphine-oxazolines, is crucial for achieving high enantioselectivity. researchgate.net This approach offers a direct and highly stereocontrolled route to acyclic α-amino ketones. rsc.orgresearchgate.net The reaction conditions, including the choice of palladium precursor, ligand, and base, have been optimized to achieve high yields and enantiomeric excesses. nih.govacs.org

| Entry | Palladium Source | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Pd(TFA)₂ | L10 | 68 | >90 |

| 2 | Pd₂(dba)₃ | L10 | - | - |

Chiral Brønsted Acid Catalysis in Imines Hydrogenation

Chiral Brønsted acids have emerged as powerful catalysts for the enantioselective hydrogenation of imines. acs.orgnih.gov This metal-free approach utilizes a chiral phosphoric acid derivative to catalyze the transfer hydrogenation of ketimines, typically using a Hantzsch ester as the hydrogen source. acs.org This method provides access to a variety of chiral amines with high enantioselectivity under mild reaction conditions. acs.org The stereochemical outcome of the reaction is rationalized by the formation of a ternary complex between the Brønsted acid, the imine, and the hydrogen source. nih.gov This strategy has been successfully applied to the synthesis of α-amino ketones from α-keto ketimines. rsc.org

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Symmetrical diaryl α-keto ketimines | Expected α-amino ketones | 95-97 | 90-96 |

Asymmetric Electrophilic Amination

Asymmetric electrophilic amination of ketones is another powerful strategy for the synthesis of chiral α-amino ketones. acs.orgresearchgate.net This method involves the reaction of a ketone enolate with an electrophilic nitrogen source in the presence of a chiral catalyst. researchgate.net Azodicarboxylates are commonly used as electrophilic aminating reagents. acs.orgillinois.edu Both metal-based and organocatalytic systems have been developed for this transformation. For instance, dinuclear zinc-ProPhenol complexes have been shown to catalyze the asymmetric amination of α-branched ketones with high efficiency. acs.org The resulting hydrazine (B178648) products can be chemoselectively cleaved to afford the desired chiral α-amino ketones. acs.org

Transition Metal-Catalyzed Cross-Coupling Protocols

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis and have been applied to the preparation of α-amino ketones. nih.govresearchgate.net Palladium-catalyzed oxidative cross-coupling of α-aminocarbonyl compounds with arylboronic acids provides a direct method for the synthesis of α-aryl α-amino ketones. nih.gov This transformation proceeds via a direct C-H oxidation and arylation mechanism. nih.gov Other transition metals, such as copper, have also been utilized in the synthesis of α-ketoamides, which are closely related to α-amino ketones. chemrxiv.org These cross-coupling strategies offer a versatile approach to a wide range of substituted α-amino ketones. researchgate.net

Organocatalytic and Biocatalytic Synthesis

Recent advancements have emphasized the use of organocatalysts and enzymes for the synthesis of α-amino ketones, offering greener and more efficient alternatives to traditional chemical methods. These approaches often provide high levels of stereoselectivity, which is crucial for pharmaceutical applications.

Biocatalysis has emerged as a powerful tool for the stereospecific synthesis of α-amino ketones, circumventing the need for multiple protection and deprotection steps often required in classical synthesis. nih.govnih.gov

The α-oxoamine synthase (AOS) family of pyridoxal-5'-phosphate (PLP)-dependent enzymes is particularly noteworthy. nih.gov These enzymes catalyze a stereospecific carbon-carbon bond formation between an α-amino acid's α-carbon and the carbonyl carbon of an acyl-thioester, such as one bound to an acyl carrier protein (ACP) or coenzyme A (CoA). nih.gov This is followed by a decarboxylation step to yield the final α-amino ketone product. nih.gov This enzymatic process occurs in a single step without requiring protecting groups, a significant advantage over multi-step chemical syntheses that often use harsh reagents like organolithiums. nih.govnih.gov

Researchers have characterized the 8-amino-7-oxononanoate (B1240340) synthase (AONS) domain of the SxtA protein, which naturally produces an ethyl ketone derivative of arginine. nih.govnih.gov The synthetic potential of this enzyme has been demonstrated by its application in synthesizing a variety of novel α-amino ketones. nih.govnih.gov The general mechanism involves the formation of a quinonoid intermediate, followed by C-C bond formation, decarboxylation, and stereospecific protonation to yield the chiral α-amino ketone. nih.gov

Another biocatalytic approach involves combining ene-reductases (EReds) with imine reductases/reductive aminases (IReds/RedAms). This cascade reaction can convert α,β-unsaturated ketones into chiral amines with two stereocenters, achieving high diastereomeric and enantiomeric ratios. acs.org

Table 1: Comparison of Synthetic Approaches for α-Amino Ketones

| Method | Key Features | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Classical Chemical Synthesis | Use of organometallic reagents (e.g., organolithium), protecting groups required. | Broad substrate scope. | Multi-step, use of harsh/superstoichiometric reagents, potential for racemization. | nih.gov |

| AOS Enzyme Catalysis | Single-step reaction using PLP-dependent enzymes. | Stereospecific, no protecting groups needed, environmentally benign. | Substrate scope may be limited by enzyme specificity. | nih.govnih.gov |

| Ene-reductase/Imine Reductase Cascade | One-pot conversion of α,β-unsaturated ketones to chiral amines. | High stereoselectivity (diastereo- and enantioselectivity). | Requires careful selection and compatibility of multiple enzymes. | acs.org |

Rearrangement reactions represent a significant class of transformations for synthesizing α-amino ketones. The α-iminol rearrangement, a variation of the α-ketol rearrangement, is particularly relevant. This reaction involves the isomerization of α-hydroxy imines, which rearrange via an enamine intermediate in an intramolecular redox reaction to form the more stable α-amino ketone. nih.gov A key feature of this rearrangement is the migration of the carbonyl group to the adjacent carbon. rsc.org

A notable advancement is the development of an asymmetric Heyns rearrangement, a specific type of α-iminol rearrangement. In one study, the organocatalyst β-isocupreidine was used for the enantioselective reaction between acetoin (B143602) and p-anisidine (B42471) (an aniline (B41778) derivative with a p-methoxy group, structurally similar to the target compound's backbone). This reaction produced the corresponding α-amino ketone in 95% yield and 71% enantiomeric excess (ee). rsc.org The study found that para- and meta-substituted anilines generally gave the best results, with yields up to 82% and ee up to 81%. rsc.org

The general mechanism for the Heyns rearrangement is initiated by the formation of an α-hydroxy imine, which then rearranges to the α-amino ketone through a hydroxy enamine intermediate. rsc.org

Table 2: Organocatalytic Asymmetric Heyns Rearrangement of Acetoin with Substituted Anilines

| Aniline Substituent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| p-Methoxy (p-anisidine) | β-isocupreidine | 95 | 71 | rsc.org |

| p-Chloro | β-isocupreidine | 82 | 81 | rsc.org |

Novel Synthetic Pathway Development and Optimization

The development of new synthetic routes to α-amino ketones is an active area of research, focusing on efficiency, selectivity, and functional group tolerance. rsc.orgresearchgate.net

One innovative method is the palladium-catalyzed asymmetric arylation of α-keto imines. This approach allows for the synthesis of chiral α-amino ketones with good yields and high enantioselectivities. nih.gov The chiral palladium(II) complex catalyst plays a dual role by first activating a C-acyl N,O-aminal to generate the α-keto imine intermediate and then synergistically activating both the imine and an arylboronic acid to promote enantioselective bond formation. nih.gov

Another strategy involves the direct α-C-H amination of ketones, which avoids pre-functionalization of the starting materials. A transition-metal-free method utilizes ammonium (B1175870) iodide as the catalyst and sodium percarbonate as a co-oxidant to couple a wide range of ketones with various amines. organic-chemistry.org Alternatively, N-bromosuccinimide (NBS) can be used to mediate a one-pot synthesis from benzylic secondary alcohols and amines; this process involves in-situ oxidation of the alcohol to a ketone, followed by α-bromination and nucleophilic substitution by the amine. organic-chemistry.org

The reaction of α-diazo ketones with amines, co-catalyzed by a rhodium complex and a chiral spiro phosphoric acid, provides α-amino ketones with excellent enantioselectivities (up to 98% ee) in very short reaction times. rsc.org However, this method's efficiency can be reduced when using substrates with reactive groups like methoxy (B1213986) groups, which can lead to side reactions. rsc.org

Table 3: Overview of Selected Novel Synthetic Pathways to α-Amino Ketones

| Method | Starting Materials | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Asymmetric Arylation | C-acyl N,O-aminals, Arylboronic acids | Chiral Palladium(II) complex | Forms chiral acyclic α-amino ketones with high stereocontrol. | nih.gov |

| Direct C-H Amination | Ketones, Amines | Ammonium iodide, Sodium percarbonate | Transition-metal-free, avoids pre-functionalization. | organic-chemistry.org |

| NBS-Mediated One-Pot Synthesis | Benzylic alcohols, Amines | N-Bromosuccinimide (NBS) | Domino reaction involving oxidation, bromination, and substitution. | organic-chemistry.org |

| N-H Insertion into α-Diazo Ketones | α-Diazo ketones, Carbamates | [Rh₂(TFA)₄], Chiral phosphoric acid | Very fast reaction times, excellent enantioselectivity. | rsc.org |

Chemical Reactivity and Transformation of 1 Amino 1 4 Methoxyphenyl Acetone

Reactivity of the Carbonyl Group

The carbonyl group in 1-Amino-1-(4-methoxyphenyl)acetone is a key site for nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions (e.g., Formation of Amino Alcohols)

The carbonyl group can undergo reduction to form the corresponding amino alcohol. This transformation is typically achieved using reducing agents such as metal borohydrides. For instance, a general method for producing amino alcohols involves the reduction of amino acid derivatives using a metal borohydride (B1222165) in combination with other reagents like alkyl iodides or boron trifluoride ether complexes. google.com This process, if performed on an optically active starting material, can retain the stereochemical integrity of the compound. google.com

The resulting amino alcohols, such as those derived from 3,4-bis-(p-methoxyphenyl)hexane, have been the subject of chemical and pharmacological studies. nih.gov

Condensation Reactions

Aldol (B89426) condensation reactions involving a carbonyl compound and another enolizable carbonyl compound are fundamental in carbon-carbon bond formation. magritek.com For example, the base-catalyzed aldol condensation of acetone (B3395972) with p-anisaldehyde (4-methoxybenzaldehyde) yields 4-(4'-methoxyphenyl)but-3-en-2-one. magritek.com This reaction can proceed in a stepwise manner to form a bis-addition product, 1,5-bis(4'-methoxyphenyl)penta-1,4-dien-3-one, by reacting the initial product with another molecule of p-anisaldehyde. magritek.com

Reactivity of the Amino Group

The amino group of this compound is a versatile functional group that readily participates in acylation, alkylation, Schiff base formation, and oxidation reactions.

Acylation and Alkylation Reactions

The amino group can be acylated or alkylated to introduce various substituents. For example, 4-aminoacetophenone can be converted to 4-(methylsulfonylamino)acetophenones. researchgate.net Reductive amination of 4-methoxyphenylacetone (B17817) with an amine like (R)- or (S)-1-phenylethyl amine can produce the corresponding chiral secondary amine. google.com

Schiff Base Formation

The amino group readily condenses with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). nih.govyoutube.com This reaction involves the nucleophilic addition of the amine to the carbonyl group, forming an unstable carbinolamine intermediate that subsequently dehydrates to yield the imine. nih.gov The formation of Schiff bases is a reversible process, and the resulting imine can be hydrolyzed back to the original amine and carbonyl compound. youtube.com

The stability of the formed Schiff base can be influenced by various factors. For instance, studies on the interaction of formyl phenylboronic acids with amines have shown that the resulting imines can exist as zwitterionic species, which enhances their stability. rsc.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde/Ketone | Schiff Base | Condensation |

| 4-aminoantipyrine | Substituted salicylaldehydes | Schiff Bases | Condensation |

| 5-chloro-2-aminobenzoic acid | 4-nitrobenzaldehyde | Schiff Base | Condensation |

Oxidation to Imines or Nitriles

The amino group can be oxidized to form imines or nitriles. The oxidation of primary amines can be achieved using various oxidizing agents, including potassium ferricyanide (B76249) or silver oxide, which can lead to the formation of N-aryl-p-quinone imines. csu.edu.aucsu.edu.au Enzymatic methods have also been developed for the oxidation of primary amines to imines. mdpi.com For example, D-amino acid oxidase from porcine kidney can catalyze the oxidation of primary amines to produce imines. mdpi.com

Furthermore, α-amino acids can be converted to the corresponding nitriles and aldehydes by enzymes like bromoperoxidase in the presence of hydrogen peroxide and bromide ions. nih.gov For instance, methoxytyrosine can be converted to p-methoxyphenylacetonitrile through this enzymatic process. nih.gov

Transformations of the Aromatic Ring

Electrophilic Aromatic Substitution

No specific research findings on the electrophilic aromatic substitution reactions of this compound have been identified in the available literature.

Nucleophilic Aromatic Substitution Involving the Methoxy (B1213986) Group

Detailed studies concerning the nucleophilic aromatic substitution involving the methoxy group of this compound are not present in the current scientific literature.

Stereochemical Considerations in Reactions

While stereoselective synthesis is a critical aspect of modern chemistry, and methods exist for creating chiral amines from related precursors, google.comresearchgate.net specific research detailing the stereochemical considerations in reactions involving this compound could not be located.

Stereochemistry and Enantioselective Synthesis

Chiral Center Configuration at the α-Carbon

The molecule 1-Amino-1-(4-methoxyphenyl)acetone possesses a single stereocenter at the α-carbon, the carbon atom bonded to the amino group, the 4-methoxyphenyl (B3050149) group, the acetyl group, and a hydrogen atom. This tetrahedral arrangement with four different substituents means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules. The specific spatial orientation of the substituents around this chiral center dictates the molecule's three-dimensional structure and its interaction with other chiral molecules. The development of synthetic routes that can selectively produce one enantiomer over the other is a key objective in its chemical synthesis. For instance, in related chiral compounds, the specific configuration, such as (S) or (R), is a critical determinant of biological activity and chemical reactivity. nih.gov

Enantiomeric Excess Determination and Control

Controlling and accurately measuring the enantiomeric excess (ee) is fundamental in enantioselective synthesis. Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present compared to the other.

A variety of analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) using a chiral stationary phase being a common method. A more advanced and rapid technique involves mass spectrometry based on ion/molecule reactions. ucdavis.edu In this method, protonated complexes of the chiral amino compound are formed with a chiral host, such as β-cyclodextrin, in the gas phase via electrospray ionization. The rate at which a guest molecule is exchanged with a reference substance, like n-propylamine, differs depending on the chirality of the amino compound. ucdavis.edu By measuring these reaction rates, a calibration curve can be generated using mixtures with known enantiomeric ratios, which then allows for the determination of the enantiomeric excess in an unknown sample from a single spectrum. ucdavis.edu

Table 1: Mass Spectrometry Method for Enantiomeric Excess Determination

| Parameter | Description | Reference |

|---|---|---|

| Technique | Electrospray Ionization Fourier Transform Mass Spectrometry (ESI-FTMS) | ucdavis.edu |

| Chiral Host | β-Cyclodextrin | ucdavis.edu |

| Reaction | Gas-phase guest exchange with n-propylamine | ucdavis.edu |

| Principle | The rate of guest exchange varies with the chirality of the analyte. | ucdavis.edu |

| Output | A calibration curve allows for the determination of enantiomeric excess from reaction rates. | ucdavis.edu |

Diastereoselective and Enantioselective Methodologies

Achieving high enantioselectivity in the synthesis of this compound requires specialized methods that create the chiral center in a controlled manner. Methodologies developed for structurally similar compounds, such as 1-(4-methoxyphenyl)ethylamine, provide a blueprint for this process.

One prominent approach is the asymmetric reduction of a precursor imine or ketone. For example, the reduction of a precursor like 4-methoxyacetophenone oxime or a related imine derivative using a chiral reducing agent can yield the desired amine with high enantiopurity. A reported method involves the use of chiral spiroborate esters in the presence of borane-tetrahydrofuran (B86392) complex (BH₃-THF) for the asymmetric reduction, achieving an optical purity of 90%. google.com

Another powerful technique is asymmetric hydroboration followed by amination . This method has been applied to precursors like 1-methoxy-4-vinyl-benzene. google.com The reaction utilizes a rhodium complex with a chiral ligand, such as (S)-quinap, in the presence of catecholborane. Subsequent amination with a reagent like hydroxylamine-O-sulfonic acid (H₂NOSO₃H) can produce the chiral amine with very high optical purity, up to 98%. google.com

A third strategy involves the use of chiral auxiliaries . A precursor acid, 4-methoxyphenylacetic acid, can be coupled to a chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone. google.com Subsequent alkylation with a methyl source introduces the second part of the acetone (B3395972) moiety diastereoselectively. The auxiliary then guides the stereochemical outcome of further transformations before it is cleaved to yield the chiral product. google.com

Table 2: Enantioselective Synthesis Methodologies

| Methodology | Catalyst/Reagent | Precursor | Optical Purity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | Chiral spiroborate esters / BH₃-THF | Imine/Ketone Precursor | 90% | google.com |

| Asymmetric Hydroboration/Amination | Rhodium complex of (S)-quinap / Catecholborane | 1-methoxy-4-vinyl-benzene | 98% | google.com |

Resolution Techniques for Enantiomeric Purity

When a synthesis produces a racemic mixture (a 1:1 mixture of both enantiomers), resolution techniques are required to separate them and obtain the enantiomerically pure compound.

Classical resolution involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. This difference allows for their separation by fractional crystallization. For the related 1-(4-methoxyphenyl)ethylamine, (S)-2-(2-Naphthyl)glycolic acid has been used as a resolving agent to selectively crystallize one diastereomeric salt, which can then be treated with a base to liberate the desired (S)-enantiomer. google.com However, this method may require multiple recrystallizations to achieve high optical purity. google.com

Enzymatic resolution offers a highly selective alternative. Enzymes, being inherently chiral, can selectively catalyze a reaction on only one enantiomer of a racemic mixture. For instance, Lipase B has been used in the kinetic resolution of related amino compounds. google.com The enzyme may, for example, selectively acylate one enantiomer, allowing the unreacted enantiomer and the acylated product to be separated easily. While highly specific, this method's efficiency can be a limitation for large-scale production. google.com

Spectroscopic Characterization and Structural Elucidation of 1 Amino 1 4 Methoxyphenyl Acetone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of a compound in solution.

Proton NMR (¹H NMR) for Functional Group Identification

A ¹H NMR spectrum of 1-Amino-1-(4-methoxyphenyl)acetone would be expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the 4-methoxyphenyl (B3050149) group would likely appear as two doublets in the range of δ 6.8-7.5 ppm. The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm. The methyl protons of the acetone (B3395972) moiety would be a singlet near δ 2.1 ppm. The single proton on the carbon bearing the amino group (the α-proton) would likely be a singlet, and its chemical shift would be influenced by the electronic environment. The two protons of the primary amine would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₂-H, C₆-H) | ~7.2-7.4 | Doublet | 2H |

| Aromatic (C₃-H, C₅-H) | ~6.8-7.0 | Doublet | 2H |

| Methine (α-CH) | Variable | Singlet | 1H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| Amine (-NH₂) | Variable | Broad Singlet | 2H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for the carbonyl carbon (likely in the δ 200-210 ppm range), the aromatic carbons (δ 110-160 ppm), the carbon bearing the amino group (α-carbon), the methoxy carbon (around δ 55 ppm), and the methyl carbon of the acetyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~205 |

| Aromatic (C-OCH₃) | ~159 |

| Aromatic (C-Cα) | ~130 |

| Aromatic (CH) | ~128-130 |

| Aromatic (CH) | ~114 |

| Alpha-Carbon (C-NH₂) | ~60-70 |

| Methoxy (-OCH₃) | ~55 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, for instance, between the aromatic protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) would reveal which protons are directly attached to which carbon atoms.

Infrared (IR) Spectroscopy for Functional Group Vibrations

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key expected vibrations would include N-H stretching from the amine (typically a doublet around 3300-3500 cm⁻¹), C=O stretching from the ketone (around 1710 cm⁻¹), C-O stretching from the ether (around 1250 cm⁻¹ and 1030 cm⁻¹), and aromatic C-H and C=C vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300-3500 (doublet) |

| Amine (N-H) | Bend | 1590-1650 |

| Ketone (C=O) | Stretch | ~1710 |

| Aromatic (C=C) | Stretch | ~1600, ~1500 |

| Ether (C-O) | Asymmetric Stretch | ~1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular formula. Common fragmentation pathways could include the loss of a methyl group, the acetyl group, or cleavage at the Cα-carbonyl bond, leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide a definitive three-dimensional model of the molecule in the solid state. This would confirm the bond lengths, bond angles, and the conformation of the molecule, including the spatial arrangement of the methoxyphenyl group relative to the aminoketone side chain.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methoxyphenylacetone (B17817) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Circular Dichroism (CD) spectroscopy is a powerful tool for determining the absolute configuration of stereogenic centers within a molecule.

The process of assigning the absolute configuration of a chiral compound like this compound using CD spectroscopy typically involves a comparative analysis of experimentally measured spectra with theoretically calculated spectra. This approach provides a reliable determination of the (R) or (S) configuration of the chiral center.

Theoretical and Experimental Correlation:

The cornerstone of this method lies in the comparison between the experimental CD spectrum of an enantiomer and the predicted spectrum generated through quantum chemical calculations. The absolute configuration is confidently assigned if the experimental and theoretical spectra show a good correlation.

Computational Modeling:

Theoretical CD spectra are typically computed using time-dependent density functional theory (TD-DFT). This computational approach allows for the prediction of the electronic transitions that give rise to the observed CD signals. The accuracy of these predictions is crucial for a reliable assignment of the absolute configuration. nih.gov

Experimental Verification:

Experimentally, the CD spectrum of a purified enantiomer of this compound would be recorded. The spectrum would display positive or negative Cotton effects at specific wavelengths, which are characteristic of the molecule's three-dimensional structure. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center. researchgate.net

For a comprehensive analysis, the following data would be essential:

| Parameter | Description | Significance |

| Wavelength (nm) | The specific wavelengths at which CD absorption is measured. | Identifies the electronic transitions responsible for the chiroptical activity. |

| Molar Ellipticity (deg·cm²·dmol⁻¹) | The intensity of the CD signal, normalized for concentration and path length. | The sign and magnitude are directly compared with theoretical predictions. |

| Solvent | The solvent in which the sample is dissolved for measurement. | The solvent can influence the conformation of the molecule and thus the CD spectrum. |

Should experimental and theoretical data for this compound become available, a table comparing the predicted and observed CD maxima would be constructed to finalize the assignment of its absolute configuration.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a framework to predict a wide range of molecular properties. However, specific DFT studies on 1-Amino-1-(4-methoxyphenyl)acetone are not available in the current literature.

Geometry Optimization and Conformational Analysis

A crucial first step in the computational study of a molecule is to determine its most stable three-dimensional structure, or structures. Geometry optimization calculations find the lowest energy arrangement of atoms in a molecule. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is necessary to identify the various low-energy conformers and their relative stabilities. This would typically involve systematically rotating the bonds connected to the chiral center and the phenyl ring to map out the potential energy surface.

Data Table: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (N-Cα-C-C=O) (°) | Relative Energy (kcal/mol) |

| A | Data Not Available | Data Not Available |

| B | Data Not Available | Data Not Available |

| C | Data Not Available | Data Not Available |

| (This table is for illustrative purposes only, as no published data exists) |

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure of a molecule governs its reactivity. DFT calculations can provide detailed information about the distribution of electrons within this compound. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For this compound, one would expect the HOMO to be located primarily on the electron-rich methoxyphenyl ring and the amino group, while the LUMO would likely be centered on the carbonyl group.

Data Table: Predicted Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | Data Not Available | Data Not Available |

| LUMO | Data Not Available | Data Not Available |

| HOMO-LUMO Gap | Data Not Available | N/A |

| (This table is for illustrative purposes only, as no published data exists) |

Vibrational Frequency Analysis (IR) and NMR Chemical Shift Predictions

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. This allows for a theoretical spectrum to be generated and compared with experimental data to confirm the structure of the synthesized compound. Similarly, DFT can be used to predict the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule. These predictions are invaluable for interpreting experimental NMR spectra and assigning the signals to the correct atoms in the molecule. No such theoretical predictions have been published for this compound.

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide insights into its behavior in different solvents. This would involve placing the molecule in a simulated box of solvent molecules and calculating the forces between all the atoms to model their motion. Such simulations could reveal information about solvation effects, intermolecular interactions (such as hydrogen bonding with the solvent), and the conformational flexibility of the molecule in a solution environment. This area of research remains unexplored for this specific compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates, and calculate the activation energies for different possible pathways. For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling could be used to understand the detailed steps of the reaction mechanism and to predict the stereochemical outcome. Currently, there are no published computational studies on the reaction mechanisms involving this compound.

Role As a Synthetic Building Block in Complex Molecule Construction

Precursor in Stereoselective Syntheses of Chiral Amines and Amino Alcohols

The synthesis of chiral molecules, which are non-superimposable mirror images of each other, is of paramount importance in pharmaceutical development, as different enantiomers can have vastly different biological activities. 1-Amino-1-(4-methoxyphenyl)acetone's prochiral center makes it a useful precursor for producing specific stereoisomers of amines and amino alcohols.

Chiral amines and amino alcohols are crucial components in many biologically active compounds and pharmaceuticals. nih.govwestlake.edu.cn Various synthetic strategies leverage the structure of this aminoketone to achieve high stereoselectivity. One common method is asymmetric reduction or reductive amination. For instance, the ketone can be reduced to a hydroxyl group, or the existing amino group can direct the stereochemistry of subsequent reactions.

Enzymatic and biocatalytic methods are increasingly employed for these transformations due to their high selectivity under mild conditions. mdpi.comnih.gov Engineered enzymes like amine dehydrogenases (AmDHs) and transaminases can convert aminoketones into chiral amines and amino alcohols with high enantiomeric excess. nih.govnih.gov These biocatalysts offer an environmentally friendly alternative to traditional chemical methods that may rely on heavy metal catalysts. google.com

A notable application is in the synthesis of chiral N-benzyl-1-(4-methoxyphenyl)-2-propylamine, a key intermediate for the anti-asthma drug (R,R)-formoterol. google.com In this process, a related compound, p-methoxyphenylacetone, reacts with a chiral auxiliary, (R)-α-methylphenethylamine, followed by catalytic hydrogenation to produce a chiral amine with high stereoselectivity and yield. google.com This approach avoids less efficient chemical resolution methods. google.com

Integration into Polyfunctional Organic Architectures

The dual functionality of an amino group and a ketone group allows this compound to be readily integrated into complex, polyfunctional molecules. The amino group can act as a nucleophile or be transformed into other functional groups, while the ketone provides a site for carbon-carbon bond formation or conversion into an alcohol or other functionalities.

This dual reactivity is exploited in the construction of heterocyclic compounds, which form the core of many pharmaceuticals. The amino and ketone groups can participate in cyclization reactions to form rings containing nitrogen and oxygen. The methoxyphenyl group also influences the electronic properties and conformation of the final structure, which can be critical for biological activity.

Research has shown that related α-amino ketones can be used in ruthenium-catalyzed asymmetric transfer hydrogenation to produce chiral 1,2-amino alcohols, which are key components in various pharmaceutical drugs. acs.org This highlights the utility of the aminoketone scaffold in building complex molecules with defined stereochemistry.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create large collections of structurally diverse molecules for high-throughput screening in drug discovery. The multiple reactive sites on this compound make it an excellent starting point for DOS.

By systematically reacting the amino and ketone functionalities with a variety of reagents, a library of derivatives can be rapidly generated. For example, the amino group can be acylated, alkylated, or used in reductive amination with a range of aldehydes and ketones. Simultaneously, the ketone can undergo reactions like aldol (B89426) condensations, Wittig reactions, or reductions, each leading to a different molecular skeleton. This modular approach allows for the efficient exploration of chemical space around the initial aminoketone scaffold.

Recent advancements in catalysis, such as photoredox catalysis, have further expanded the possibilities for creating complex and unnatural amino acid derivatives from similar structures, demonstrating the ongoing evolution of synthetic strategies. nih.gov

Advanced Analytical Techniques for Research and Development

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of 1-Amino-1-(4-methoxyphenyl)acetone. This method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For substituted acetophenones and related amino ketones, reversed-phase HPLC is commonly employed. sielc.com

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase column. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, delivered in either an isocratic or gradient elution mode to achieve optimal separation. sielc.comnih.gov Detection is commonly performed using a photodiode array (PDA) or a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, such as around 224 nm or 280 nm for aromatic ketones. nih.gov

Method validation is critical for quantitative analysis. This involves establishing linearity, accuracy, and precision. A calibration curve is generated by analyzing a series of standards of known concentrations. The linearity is confirmed if the correlation coefficient (r) is close to 1. nih.gov The method's accuracy can be assessed through recovery studies, with average recoveries typically expected to be within a range of 98.0% to 104.0%. nih.gov The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Method Parameters for Analysis of Aromatic Ketones

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile/Methanol and Water mixture sielc.comnih.gov |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30 °C nih.gov |

| Detection Wavelength | 224 nm or 280 nm (PDA) nih.gov |

| Injection Volume | 10 µL |

| Linearity Range (Example) | 0.1 - 0.7 µg nih.gov |

| Correlation Coefficient (r) | > 0.999 nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify volatile and semi-volatile compounds. For the analysis of this compound, GC-MS serves two primary purposes: assessing the purity of the main compound and identifying potential volatile impurities.

Due to the polarity and low volatility of the amino ketone, direct analysis by GC can be challenging. Therefore, chemical derivatization is often necessary to convert the analyte into a more volatile and thermally stable form. A common approach for amines and amino acids involves acylation or silylation. doaj.org

GC-MS is particularly effective for volatile impurity profiling. These impurities can originate from starting materials, reagents, solvents, or side reactions during the synthesis. The gas chromatograph separates the volatile components, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a chemical fingerprint. By comparing these spectra to established libraries (e.g., NIST), trace-level impurities can be identified. Potential volatile impurities in a sample of this compound could include residual solvents, unreacted starting materials like 4-methoxyphenylacetone (B17817), or byproducts from side reactions, such as alcohols or alkenes. nih.govugm.ac.id

Table 2: Common Volatile Impurity Classes Detectable by GC-MS

| Impurity Class | Potential Origin |

| Alcohols | Reduction side products, residual solvents |

| Ketones | Unreacted starting materials (e.g., 4-methoxyphenylacetone) |

| Alkenes | Elimination side products |

| Aromatic Hydrocarbons | Starting materials, synthesis byproducts |

| Esters | Residual solvents, reaction byproducts |

Chiral Chromatography (HPLC/GC) for Enantiomeric Excess Determination

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. In asymmetric synthesis or resolution processes, determining the enantiomeric composition of the product is crucial. Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in greater amounts than the other. wikipedia.org Chiral chromatography, using either HPLC or GC, is the most common and reliable method for this determination. nih.gov

This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated high resolving power for a broad range of chiral compounds, including amines. researchgate.netabo.fi

In a chiral HPLC method, the enantiomers are separated on a chiral column, and the area of each enantiomer's peak is measured by a detector (e.g., UV). The enantiomeric excess is then calculated using the areas of the two peaks (A1 and A2):

ee (%) = |(A1 - A2) / (A1 + A2)| x 100

The effectiveness of the separation is described by the resolution (Rs) and enantioselectivity (α) factors. A baseline separation (Rs > 1.5) is typically desired for accurate quantification. researchgate.net The development of a successful chiral separation often involves screening different CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic mode). abo.firesearchgate.net

Table 3: Typical Chiral Stationary Phases for Amine Separation

| CSP Type | Chiral Selector Example | Typical Mobile Phase Mode |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Normal-phase (e.g., n-hexane/isopropanol) abo.fi |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal-phase, Reversed-phase |

| Cyclodextrin-based | β-cyclodextrin derivatives | Reversed-phase (e.g., acetonitrile/buffer) |

| Pirkle-type (brush-type) | Dinitrobenzoyl phenylglycine | Normal-phase |

In-situ Reaction Monitoring Techniques (e.g., Online NMR, FTIR) for Mechanistic Studies

Understanding the mechanism and kinetics of the synthesis of this compound is fundamental for process optimization. In-situ reaction monitoring techniques, such as online Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, provide real-time data on the concentrations of reactants, intermediates, and products without the need for sampling and offline analysis. researchgate.netspectroscopyonline.com

A common route to synthesize α-amino ketones is through reductive amination, which involves the formation of an imine intermediate from a ketone (4-methoxyphenylacetone) and an amine, followed by reduction. masterorganicchemistry.com

Online NMR Spectroscopy can track the progress of this reaction by monitoring the signals of specific protons or carbons. For example, the disappearance of the ketone's methyl protons and the appearance of new signals corresponding to the imine intermediate and the final amine product can be quantified over time. researchgate.net This allows for the determination of reaction rates and the detection of any transient intermediates, providing valuable mechanistic insights. researchgate.netnih.gov

FTIR Spectroscopy is particularly useful for monitoring changes in functional groups. nih.gov The reaction can be followed by observing the decrease in the carbonyl (C=O) stretching band of the starting ketone (typically around 1680-1715 cm⁻¹) and the appearance and subsequent disappearance of the imine (C=N) stretching band (around 1640-1690 cm⁻¹). researchgate.netnih.gov The formation of the final product can be confirmed by the appearance of N-H bending vibrations. Attenuated Total Reflectance (ATR) probes are often used to collect spectra directly from the reaction mixture. sintef.no

Table 4: Spectroscopic Signatures for In-situ Monitoring of Reductive Amination

| Technique | Functional Group / Moiety | Key Spectroscopic Signal | Observation During Reaction |

| FTIR | Ketone (C=O) | ~1680 cm⁻¹ stretch | Decreases |

| FTIR | Imine (C=N) | ~1650 cm⁻¹ stretch researchgate.net | Appears then decreases |

| FTIR | Amine (N-H) | ~1570 cm⁻¹ bend researchgate.net | Appears |

| ¹H NMR | Ketone (α-protons) | Specific chemical shift | Signal decreases |

| ¹H NMR | Imine (e.g., =N-CH₃) | New specific chemical shift | Signal appears then decreases |

| ¹H NMR | Amine Product (α-proton) | New specific chemical shift | Signal appears and increases |

Q & A

Q. What are the optimal synthetic routes for 1-Amino-1-(4-methoxyphenyl)acetone, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions. Key parameters include:

- Temperature : Maintaining 60–80°C to balance reaction rate and byproduct formation .

- Solvent Selection : Polar solvents like ethanol or methanol enhance reactant solubility and stabilize intermediates via hydrogen bonding .

- pH Control : Adjusting pH to 7–8 using mild bases (e.g., NaHCO₃) prevents unwanted side reactions (e.g., hydrolysis of the methoxy group) .

- Monitoring : Use TLC or HPLC to track reaction progress and optimize termination points for maximal yield .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H NMR : Identify characteristic peaks:

- IR Spectroscopy : Detect key functional groups:

- C=O stretch at ~1700 cm⁻¹.

- N–H bend (amine) at ~1600 cm⁻¹ .

- Purity Validation : Compare experimental spectra with reference data from PubChem or DSSTox to rule out impurities .

Advanced Research Questions

Q. How do substituent positions (amino, methoxy, carbonyl) influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Electron-Donating Effects : The methoxy group activates the aromatic ring toward electrophilic substitution at the para position, while the amino group directs nucleophilic attacks to adjacent sites .

- Steric and Electronic Mapping : Use computational tools (DFT calculations) to model electron density distributions and predict reactive sites .

- Experimental Validation : Perform controlled reactions (e.g., nitration, bromination) and analyze regioselectivity via LC-MS or X-ray crystallography .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

Methodological Answer:

- Assay Standardization : Ensure consistent buffer pH, temperature, and enzyme concentrations. For example, deviations in pH can alter protonation states of the amino group, affecting binding affinity .

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate compound stability under assay conditions via HPLC .

- Data Normalization : Express activity relative to internal standards to account for batch-to-batch variability in compound purity .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound analogs?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically (e.g., replace methoxy with ethoxy, or chloro with fluoro) and assess impact on bioactivity .

- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical functional groups (e.g., the amino-ketone motif) for target binding .

- In Silico Screening : Dock analogs into target protein structures (e.g., kinases) to prioritize candidates for in vitro testing .

Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to quantify affinity .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) of interactions .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to identify binding pockets and key residues .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 50% vs. 75%) for the same route?

Methodological Answer:

- Parameter Auditing : Compare reaction scales, purification methods (e.g., column chromatography vs. recrystallization), and solvent grades .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., over-oxidation of the amino group) that reduce yield .

- Replicability Tests : Repeat synthesis in triplicate under standardized conditions to assess reproducibility .

Comparative Analysis Table

| Property | This compound | Structural Analog (e.g., 4-Methoxyacetophenone) |

|---|---|---|

| Reactivity in Nitration | Para-directing (methoxy dominates) | Meta-directing (carbonyl deactivates ring) |

| Biological Activity | Moderate enzyme inhibition (IC₅₀ ~10 µM) | Weak activity (IC₅₀ >100 µM) |

| Solubility in Water | Low (logP ~1.5) | Very low (logP ~2.0) |

| Data compiled from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.